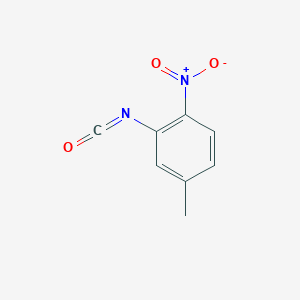![molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethylchloroformiat CAS No. 135204-19-2](/img/structure/B142125.png)
1,1-Dioxobenzo[b]thiophen-2-ylmethylchloroformiat
Übersicht
Beschreibung
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a chemical compound with the molecular formula C10H7ClO4S. It is known for its role in organic synthesis, particularly in the protection of amino acids. This compound is characterized by its reactivity with water and sensitivity to moisture, making it a valuable reagent in various chemical processes .
Wissenschaftliche Forschungsanwendungen
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is widely used in scientific research, particularly in:
Biology: The compound is used in the modification of biomolecules, aiding in the study of protein structure and function.
Wirkmechanismus
Target of Action
The primary target of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, also known as (1,1-Dioxidobenzo[b]thiophen-2-yl)methyl carbonochloridate, is amino acids . This compound is used as an amino-protecting group in peptide coupling .
Mode of Action
This compound acts as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It is more base-labile than Fmoc, a commonly used amino-protecting group . The protection is removed by tris(2-aminoethyl)amine (TAEA) .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . By protecting the amino group, it prevents unwanted side reactions during the coupling of peptide chains .
Pharmacokinetics
Given its reactivity with water , it is likely that it is rapidly metabolized and eliminated from the body. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action is the successful coupling of peptide chains . By protecting the amino group, it allows for the selective coupling of specific amino acids, enabling the synthesis of complex peptides .
Action Environment
The action of this compound is sensitive to environmental factors. It is sensitive to moisture , indicating that it needs to be stored and handled under dry conditions . Its reactivity may also be influenced by temperature and pH .
Vorbereitungsmethoden
The synthesis of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with a suitable alcohol, such as methanol, to yield the final chloroformate product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form benzo[b]thiophene-2-carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfone group can participate in redox processes under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as methanol and ethanol. The major products formed depend on the specific nucleophile and reaction conditions employed.
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate can be compared with other similar compounds, such as:
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Both compounds are used as protecting groups in peptide synthesis, but 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate offers better stability and ease of removal under milder conditions.
tert-Butyloxycarbonyl Chloride (Boc-Cl): While Boc-Cl is another common protecting group, it requires harsher conditions for removal compared to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate.
These comparisons highlight the uniqueness of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate in terms of its stability, reactivity, and ease of use in various chemical processes.
Eigenschaften
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGPSYADVTJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404321 | |
| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135204-19-2 | |
| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)

